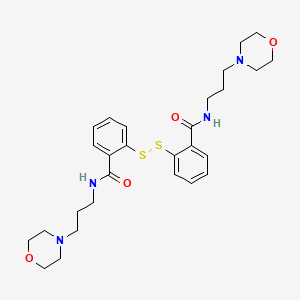![molecular formula C36H38O14 B14450628 Podophyllotoxin-anisyliden-glucosid [German] CAS No. 73839-76-6](/img/structure/B14450628.png)
Podophyllotoxin-anisyliden-glucosid [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podophyllotoxin-anisyliden-glucosid is a derivative of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin and its derivatives are known for their significant biological activities, particularly their anticancer properties. Podophyllotoxin-anisyliden-glucosid is a chemically modified form of podophyllotoxin designed to enhance its pharmacological properties and reduce its toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin-anisyliden-glucosid typically involves the chemical modification of podophyllotoxin. One common method includes the condensation of podophyllotoxin with anisaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of podophyllotoxin-anisyliden-glucosid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Podophyllotoxin-anisyliden-glucosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anisylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and alcohol derivatives, as well as substituted anisylidene compounds. These products often exhibit different biological activities and can be further modified for specific applications.
Applications De Recherche Scientifique
Podophyllotoxin-anisyliden-glucosid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.
Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.
Mécanisme D'action
Podophyllotoxin-anisyliden-glucosid exerts its effects primarily by targeting tubulin and topoisomerase II. By binding to tubulin, it disrupts microtubule formation, leading to mitotic arrest and apoptosis. Additionally, it inhibits topoisomerase II, causing DNA strand breaks and further promoting cell death. These mechanisms make it a potent anticancer agent with the ability to target rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Podophyllotoxin: The parent compound, known for its anticancer properties.
Etoposide: A podophyllotoxin derivative used clinically for cancer treatment.
Teniposide: Another derivative with similar applications in oncology.
Uniqueness
Podophyllotoxin-anisyliden-glucosid is unique due to its modified structure, which enhances its pharmacological properties and reduces its toxicity compared to the parent compound. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in different fields.
Propriétés
Numéro CAS |
73839-76-6 |
|---|---|
Formule moléculaire |
C36H38O14 |
Poids moléculaire |
694.7 g/mol |
Nom IUPAC |
(5R,5aR,8aR,9R)-5-[[(6R,7R,8R)-7,8-dihydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C36H38O14/c1-40-18-7-5-16(6-8-18)35-45-14-26-33(50-35)29(37)30(38)36(48-26)49-31-20-12-23-22(46-15-47-23)11-19(20)27(28-21(31)13-44-34(28)39)17-9-24(41-2)32(43-4)25(10-17)42-3/h5-12,21,26-31,33,35-38H,13-15H2,1-4H3/t21-,26?,27+,28-,29+,30+,31-,33?,35?,36-/m0/s1 |
Clé InChI |
NMHHRLKYMHQKRZ-BDAHMYBWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2OCC3C(O2)[C@@H]([C@H]([C@@H](O3)O[C@@H]4[C@H]5COC(=O)[C@@H]5[C@@H](C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)OC)OC)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)









![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)

